![molecular formula C8H6Cl2F2S B6302527 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene CAS No. 89807-45-4](/img/structure/B6302527.png)
1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and a chloro(difluoro)methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene typically involves the introduction of the chloro(difluoro)methylsulfanyl group onto a benzene ring. One common method is the reaction of 4-(chloromethyl)benzene with chloro(difluoro)methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the chloro(difluoro)methylsulfanyl group can yield difluoromethylsulfanyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted benzene compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include difluoromethylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with antifungal, antibacterial, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the sulfur atom in the chloro(difluoro)methylsulfanyl group is the primary site of oxidation, leading to the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-methylbenzene
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(trifluoromethyl)benzene
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(bromomethyl)benzene
Comparison: 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene is unique due to the presence of both a chloromethyl group and a chloro(difluoro)methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the chloro(difluoro)methylsulfanyl group can enhance the compound’s stability and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-(chloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJJLHMYNZTHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535126 |
Source


|
| Record name | 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-45-4 |
Source


|
| Record name | 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
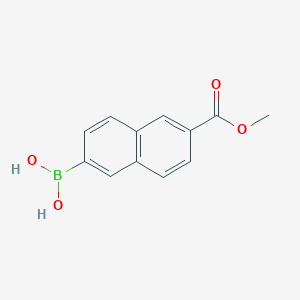


![(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302483.png)
![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302487.png)

![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
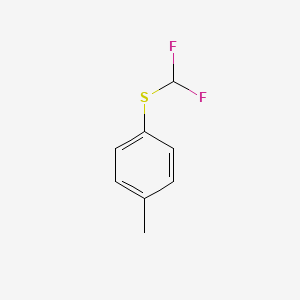
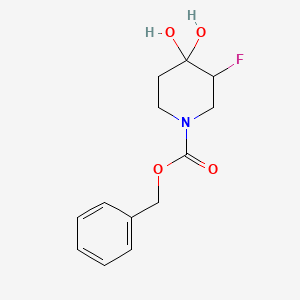
![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)
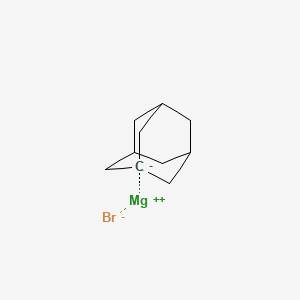
![1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene](/img/structure/B6302532.png)
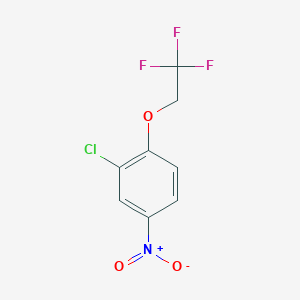
![(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B6302544.png)
